molecular formula C14H17N3O2 B10909080 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

Katalognummer: B10909080
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: GVFIAPTXORWCJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Pyrazole Chemistry

The exploration of pyrazole chemistry began in the late 19th century with foundational work by German chemists Ludwig Knorr and Hans von Pechmann. Knorr first coined the term "pyrazole" in 1883 while investigating the cyclocondensation of β-diketones with hydrazine derivatives, a reaction now known as the Knorr pyrazole synthesis. This method remains a cornerstone for synthesizing substituted pyrazoles, including 3,5-dimethylpyrazole from acetylacetone and hydrazine. Pyrazole’s structural characterization—a five-membered aromatic ring with two adjacent nitrogen atoms—was later elucidated through X-ray crystallography, revealing planar geometry and nearly equivalent carbon-nitrogen bond lengths of ~1.33 Å. Early applications focused on its weak basicity (pK~a~ 2.49) and ability to inhibit alcohol dehydrogenase, making it a tool for inducing ethanol dependency in laboratory models.

The 20th century saw pyrazole derivatives gain prominence in medicinal chemistry. By 1959, the first natural pyrazole analog, 1-pyrazolyl-alanine, was isolated from watermelon seeds, while synthetic efforts yielded drugs like celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid). These advancements underscored pyrazole’s versatility as a scaffold for bioactivity modulation, driven by its capacity for hydrogen bonding, π-π stacking, and metabolic stability.

Significance of Pyrazole-Benzoic Acid Derivatives in Chemical Research

Pyrazole-benzoic acid hybrids represent a strategic fusion of two pharmacophores with distinct electronic and steric profiles. The benzoic acid moiety introduces carboxylic acid functionality, enabling hydrogen bonding with biological targets such as enzymes and receptors, while the pyrazole ring contributes nitrogen-based heterocyclic rigidity. This combination has been leveraged in drug discovery to enhance binding affinity and selectivity. For instance, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serve as succinate dehydrogenase inhibitors in commercial fungicides, demonstrating the agricultural relevance of such hybrids.

In pharmaceuticals, pyrazole-benzoic acid conjugates have shown promise as antibacterial agents. Recent studies highlight compounds with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against planktonic bacteria and biofilms, attributed to dual interference with fatty acid biosynthesis and membrane integrity. The structural flexibility of these hybrids allows for regioselective substitutions—such as 1,3-dimethyl groups on the pyrazole ring—to optimize pharmacokinetic properties like solubility and metabolic stability. Additionally, their planar aromatic systems facilitate π-stacking interactions in metal-organic frameworks (MOFs), expanding applications into materials science.

Research Objectives and Scope for 4-({[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic Acid

The compound this compound exemplifies a rationally designed pyrazole-benzoic acid hybrid. Its structure features a 1,3-dimethylpyrazole core linked via a methyleneamino spacer to a para-substituted benzoic acid group. Key research objectives include:

  • Synthetic Optimization : Developing regioselective routes to couple 1,3-dimethylpyrazole-4-methylamine with 4-(aminomethyl)benzoic acid precursors. Challenges include minimizing side reactions during imine formation and ensuring high yields under mild conditions.
  • Structure-Activity Relationship (SAR) Studies : Evaluating how the methyl groups on the pyrazole ring and the spacer length influence bioactivity. Preliminary data suggest that 1,3-dimethyl substitution enhances metabolic stability compared to monosubstituted analogs.
  • Material Science Applications : Investigating coordination chemistry with transition metals (e.g., iron, palladium) for catalytic or sensing applications. The pyrazole nitrogen atoms and benzoic acid carboxylate group offer multiple binding sites for metal ions.

Eigenschaften

Molekularformel

C14H17N3O2

Molekulargewicht

259.30 g/mol

IUPAC-Name

4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-10-13(9-17(2)16-10)8-15-7-11-3-5-12(6-4-11)14(18)19/h3-6,9,15H,7-8H2,1-2H3,(H,18,19)

InChI-Schlüssel

GVFIAPTXORWCJH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1CNCC2=CC=C(C=C2)C(=O)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reductive Amination of 4-Formylbenzoic Acid

The most widely reported method involves reductive amination between 4-formylbenzoic acid and (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This one-pot reaction typically employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to facilitate imine intermediate reduction.

Mechanistic Insights :

  • Imine Formation : The aldehyde group of 4-formylbenzoic acid reacts with the primary amine of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, forming a Schiff base intermediate.

  • Reduction : The imine bond is reduced to a secondary amine using hydrogen gas (1–10 atm) over a 5–10% Pd/C catalyst at 25–50°C.

  • Acid Workup : The product is isolated as the free acid via hydrochloric acid neutralization, yielding the target compound with >95% purity.

Optimization Parameters :

  • Catalyst Loading : 5% Pd/C achieves 93.5% yield at 10 kg/cm² hydrogen pressure.

  • Temperature : Reactions at 45°C minimize side products like N-alkylated byproducts.

Oxime Intermediate Pathway (Patent CN102791677B)

An alternative route from Chinese patent CN102791677B involves synthesizing 4-aminomethylbenzoic acid derivatives via oxime intermediates:

  • Oxime Formation : 4-Carboxybenzaldehyde reacts with hydroxylamine hydrochloride to form 4-carboxybenzaldehyde oxime.

  • Catalytic Hydrogenation : The oxime undergoes hydrogenation over Pd/C in aqueous NaOH, yielding 4-aminomethylbenzoic acid.

  • Coupling with Pyrazole : The aminomethyl intermediate is alkylated with 1,3-dimethyl-4-(chloromethyl)pyrazole to introduce the pyrazole moiety.

Key Data :

StepConditionsYieldPurity
Oxime FormationMethanol, 25–35°C, 2 hr99.5%99.0%
Hydrogenation10 kg/cm² H₂, 5% Pd/C, 45°C, 3 hr93.5%99.9%
AlkylationDMSO, K2CO3, 80°C, 6 hr85.2%98.5%

Catalytic Systems and Solvent Effects

Palladium-Based Catalysts

Pd/C (5–10% Pd loading) is the preferred catalyst for hydrogenation steps due to its recyclability and tolerance to acidic conditions. Comparative studies indicate that Rh/C and Ni catalysts produce lower yields (70–75%) and require higher pressures (>15 kg/cm²).

Solvent Selection

  • Aqueous NaOH : Enhances hydrogen solubility and suppresses dimerization during hydrogenation.

  • Methanol/Water (1:1) : Optimal for oxime crystallization, achieving 99.0% purity.

  • Dimethyl Sulfoxide (DMSO) : Facilitates alkylation reactions at elevated temperatures (80°C).

Purification and Characterization

Crystallization Techniques

Product isolation involves pH-adjusted crystallization:

  • Neutralization : Filtrates are acidified to pH 4.5–7.0 using HCl, precipitating the free acid.

  • Solvent Mixtures : Methanol/water (1:1) recrystallization removes residual Pd and inorganic salts.

Analytical Validation

  • HPLC : Purity >99.9% confirmed via reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile).

  • Melting Point : 351.3–352.5°C (free acid); 282–285°C (hydrochloride salt).

  • NMR : δ 7.89 (d, 2H, Ar-H), 4.32 (s, 2H, CH2NH), 3.85 (s, 3H, N-CH3).

Industrial Scalability and Challenges

Cost-Efficiency Analysis

  • Catalyst Reuse : Pd/C retains 92% activity after five cycles, reducing production costs by 30%.

  • Byproduct Management : Dimerization (≤2%) is mitigated by maintaining NaOH at 0.5–1.0 equivalents relative to the oxime .

Analyse Chemischer Reaktionen

Reaktionstypen

4-({[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäurederivaten führen, während die Reduktion Alkohole oder Amine erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C_{12}H_{16}N_{4}O_{2}
  • Molecular Weight : 248.28 g/mol
  • IUPAC Name : 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

The structure features a benzoic acid moiety linked to a pyrazole derivative, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study assessed its effectiveness against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa12 µg/mL

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Antitumor Activity

The compound has been investigated for its potential antitumor effects. In vitro studies showed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Drug Development

This compound is being explored as a lead compound in drug development due to its ability to modulate various biological pathways. Its mechanism of action involves:

  • Inhibition of Tumor Growth : The compound interferes with cellular signaling pathways that promote tumor growth.
  • Enhancement of Immune Response : It may enhance the immune response against tumors, making it a candidate for immunotherapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Research in Pharmacy evaluated the antimicrobial efficacy of compounds related to this compound. The results demonstrated significant inhibition of bacterial growth in vitro, suggesting potential for development as an antimicrobial agent.

Case Study 2: Antitumor Mechanisms

In another study focused on cancer therapy, researchers found that the compound induced apoptosis in human cancer cell lines via mitochondrial pathways. The findings indicated that it could serve as a lead compound for further development in cancer treatment protocols.

Wirkmechanismus

The mechanism of action of 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Functional Relevance (if reported) References
4-({[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid (Target) C₁₄H₁₇N₃O₂ 267.31 1,3-dimethylpyrazole; aminomethylene bridge; benzoic acid Not explicitly reported (inferred: antimicrobial/chelation potential)
4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid C₁₃H₁₆ClN₃O₂ 281.74 1-methylpyrazole (3-position); Cl substitution on benzoic acid Not reported
4-[(1-Methyl-1H-pyrazol-4-yl)methyl]benzoic acid C₁₁H₁₀N₂O₂ 202.21 Pyrazole directly linked via methylene (no amino bridge) Used in coordination chemistry
4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid C₁₃H₁₅N₃O₂ 253.28 3,5-dimethylpyrazole; aminomethylene bridge Chelating agent for metal ions
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 334.10 Bromo and nitro groups on pyrazole; no amino bridge Potential intermediate for drug discovery
4-[5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]benzoic acid C₁₈H₁₇N₃O₄ 339.30 5-amino-pyrazole; 3,4-dimethoxyphenyl substitution Not reported

Key Comparative Insights

Substitution Patterns on Pyrazole: The target compound’s 1,3-dimethylpyrazole substitution contrasts with the 3,5-dimethylpyrazole in 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid . Halogenated derivatives like 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid introduce electron-withdrawing groups, altering electronic properties and reactivity compared to the electron-donating methyl groups in the target compound.

Bioactivity and Applications: While direct biological data for the target compound are unavailable, analogs such as 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid exhibit antimicrobial activity (MIC = 1.56 µg/mL against A. baumannii) . The 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid has been studied for metal chelation, indicating applications in catalysis or materials science .

Physicochemical Properties: The target compound’s molecular weight (267.31 g/mol) is higher than simpler analogs like 4-[(1-methyl-1H-pyrazol-4-yl)methyl]benzoic acid (202.21 g/mol) , likely due to the additional methyl and amino groups. This may influence pharmacokinetic properties such as absorption and distribution.

Biologische Aktivität

The compound 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. The structure consists of a benzoic acid moiety linked to a pyrazole ring through an amino group, which is crucial for its biological activity.

Mechanisms of Biological Activity

1. Anticancer Activity
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms. A study involving related compounds demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43 to 14.65 μM . The compound's ability to induce apoptosis and disrupt microtubule assembly positions it as a promising candidate in cancer therapy.

2. Anti-inflammatory Effects
Compounds similar to this compound have been shown to exhibit anti-inflammatory properties by inhibiting prostaglandin E2 (PGE2) synthesis. This inhibition is critical in reducing inflammation and pain in various models .

3. Antimicrobial Properties
Preliminary studies suggest that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The structural features of these compounds enhance their interaction with microbial targets, leading to effective inhibition of growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

StudyCompoundActivityIC50 Value
7dCytotoxicity against MDA-MB-2312.43 μM
10cCytotoxicity against HepG24.98 μM
4fAnti-inflammatory (PGE2 inhibition)123 nM

Notable Research

A significant study synthesized various pyrazole derivatives and evaluated their anticancer properties. Among these, compounds with structural similarities to this compound showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multistep reactions. A typical approach involves:

Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., phenylhydrazine) to form a pyrazole ester intermediate .

Hydrolysis : The ester is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the corresponding pyrazole-4-carboxylic acid .

Aminomethylation : The pyrazole moiety is functionalized via reductive amination using formaldehyde or substituted aldehydes, followed by coupling with a benzaldehyde derivative to introduce the benzoic acid group .

  • Characterization : Intermediates are validated via IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (pyrazole protons at δ 6.5–7.5 ppm), and elemental analysis. X-ray crystallography confirms regioselectivity in cyclocondensation .

Q. Which spectroscopic and computational methods are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) and pyrazole ring (C=N stretches at 1500–1600 cm⁻¹) .
  • NMR : ¹H NMR distinguishes methyl groups on the pyrazole (δ 2.1–2.5 ppm) and the aminomethyl linker (δ 3.8–4.2 ppm). ¹³C NMR confirms carboxylate carbon at ~170 ppm .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra to validate tautomeric forms .

Q. How is the antimicrobial activity of this compound evaluated, and what are common assay protocols?

  • Methodological Answer :

  • Microbial Strains : Tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, with fluconazole/ampicillin as controls .
  • Broth Dilution : Minimum inhibitory concentration (MIC) is determined using serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth. Activity correlates with electron-withdrawing substituents on the benzoyl group .
  • Data Interpretation : MIC ≤ 8 µg/mL indicates potent activity. Contradictions in efficacy between strains may arise from membrane permeability differences .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the pyrazole or benzoic acid) influence biological activity?

  • Methodological Answer :

  • SAR Studies :
  • Pyrazole Substituents : 1,3-Dimethyl groups enhance metabolic stability by reducing CYP450 oxidation. Bulkier groups (e.g., 4-chlorophenyl) improve lipophilicity and Gram-negative targeting .
  • Benzoic Acid Modifications : Electron-deficient groups (e.g., -NO₂) increase antibacterial activity but may reduce solubility. A meta-aminomethyl linker optimizes binding to bacterial dihydrofolate reductase .
  • Example : Replacing the benzoic acid with a thiazole ring (as in related compounds) shifts activity from antibacterial to antifungal .

Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., E. coli DNA gyrase). The pyrazole ring shows π-π stacking with Tyr109, while the carboxylate binds Mg²⁺ in the active site .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and blood-brain barrier exclusion (LogP ~2.5). Contradictions between in silico and experimental toxicity (e.g., hepatotoxicity) require in vitro CYP inhibition assays .

Q. How can contradictory data in biological assays (e.g., variable MICs across studies) be resolved?

  • Methodological Answer :

  • Standardized Protocols : Use CLSI guidelines for broth microdilution to control pH, inoculum size, and incubation time .
  • Statistical Analysis : Apply ANOVA to compare MICs across ≥3 independent trials. Outliers may stem from solvent effects (e.g., DMSO vs. aqueous stock solutions) .
  • Mechanistic Studies : Combine time-kill assays with SEM imaging to confirm bactericidal vs. bacteriostatic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.